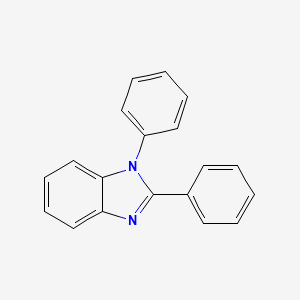

1,2-Diphenylbenzimidazole

Descripción general

Descripción

1,2-Diphenylbenzimidazole is a useful research compound. Its molecular formula is C19H14N2 and its molecular weight is 270.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

- One study indicates that it can block the AQ (autoinducer) signal reception at the level of PqsR, leading to reduced transcription of the pqsA-lux genes. This reduction ultimately affects luminescence readout.

- However, considering its potential as an antimicrobial agent , it might interfere with essential cellular processes such as DNA replication, protein synthesis, or enzyme activity.

Target of Action

Biochemical Pathways

Análisis Bioquímico

Biochemical Properties

1,2-Diphenylbenzimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic applications .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Moreover, it can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in shifts in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to their inhibition or activation. For instance, this compound has been shown to inhibit certain kinases, thereby affecting downstream signaling pathways. Additionally, it can interact with DNA, leading to changes in gene expression. These molecular interactions are critical for understanding the compound’s biochemical effects and potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can inhibit key enzymes in metabolic pathways, leading to changes in metabolite levels and metabolic flux. For example, this compound has been shown to inhibit enzymes involved in the tricarboxylic acid cycle, affecting energy production and cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical activity and therapeutic potential .

Actividad Biológica

1,2-Diphenylbenzimidazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its anticancer, antimicrobial, and antimalarial properties, supported by various studies and data.

Anticancer Activity

This compound derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.

- Cytotoxicity Studies : A study demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 3.37 to 6.30 μM. These compounds showed comparable efficacy to doxorubicin, a standard chemotherapy drug .

- Mechanism of Action : The mechanism of action involves the induction of apoptosis in cancer cells. For instance, 1-benzyl-2-phenylbenzimidazole (BPB) was shown to induce cell apoptosis in human chondrosarcoma through intrinsic and extrinsic pathways, with IC50 values of 10.7 μM for JJ012 cells .

Table 1: Cytotoxicity of Selected this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 8 | MCF-7 | 3.37 | Apoptosis induction |

| Compound 9 | MCF-7 | 6.30 | Apoptosis induction |

| BPB | JJ012 | 10.7 | Intrinsic/Extrinsic pathway |

Antimicrobial Activity

This compound derivatives have also shown promising antimicrobial properties.

- α-Glucosidase Inhibition : Certain derivatives exhibited potent inhibitory activity against yeast α-glucosidase with IC50 values as low as 8.40 μM, significantly outperforming acarbose (IC50 = 774.5 μM) . This suggests potential application in managing diabetes by inhibiting carbohydrate absorption.

Antimalarial Activity

The antimalarial potential of benzimidazole derivatives has been investigated with promising results.

- Inhibition of β-Hematin Formation : A study reported that derivatives effectively inhibited β-hematin formation in Plasmodium falciparum, a key process in malaria pathogenesis. Compounds demonstrated nanomolar activity against parasite growth with low cytotoxicity .

Table 2: Antimalarial Activity of Selected Compounds

| Compound | β-Hematin Inhibition (μM) | Parasite Growth Inhibition (μM) |

|---|---|---|

| Compound A | <100 | <2 |

| Compound B | <100 | <2 |

| Compound C | <100 | <5 |

Structural Insights and Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of these compounds with biological targets.

Aplicaciones Científicas De Investigación

There is no information about the applications of "1,2-Diphenylbenzimidazole" in the provided search results. However, the search results provide information on benzimidazoles and their derivatives in general.

Benzimidazoles: Properties and Applications

Benzimidazoles are a class of heterocyclic aromatic organic compounds with a wide range of applications in various fields . They are frequently used as a structural motif in drug design and have demonstrated various pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities . Benzimidazole derivatives have also been identified as α-glucosidase inhibitors .

Synthesis of Benzimidazoles

Traditional methods for synthesizing benzimidazoles often involve harsh reaction conditions, strong acidic or alkaline conditions, stoichiometric oxidants, expensive reagents, poor yields, toxic solvents, severe side reactions, high reaction temperatures, prolonged reaction times, and low atomic efficiency .

Applications of Benzimidazoles and their Derivatives

- Pharmaceuticals Benzimidazoles are active structures in medicines used for treating coronary heart disease and Alzheimer's disease . Certain benzimidazole derivatives have demonstrated anticancer effects in human chondrosarcoma cells .

- Drug Delivery Systems Hydrogels, which are three-dimensional networks that can mimic the extracellular matrix environment, are used as delivery platforms for bioactive substances or pharmaceuticals . ROS-responsive hydrogels, engineered to respond to reactive oxygen species (ROS), can be used for targeted cancer therapy .

- Sunscreen agents 2-phenylbenzimidazole-5-sulfonic acid is a sunscreen agent .

- Catalysis Tungstate-based ionic liquid hybrid materials have been found to be efficient catalysts for the synthesis of benzimidazole .

Examples of Benzimidazole Derivatives

Propiedades

IUPAC Name |

1,2-diphenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c1-3-9-15(10-4-1)19-20-17-13-7-8-14-18(17)21(19)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGVZKQXZYQJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180860 | |

| Record name | 1H-Benzimidazole, 1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2622-67-5 | |

| Record name | 1H-Benzimidazole, 1,2-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diphenylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.